3,5-Dimethyl-4-fluorophenylZinc bromide
Description
3,5-Dimethyl-4-fluorophenylZinc bromide is an organometallic compound widely employed in cross-coupling reactions, such as Negishi couplings, to synthesize biaryl structures. These reactions are pivotal in pharmaceutical and materials science for constructing complex organic molecules. Organozinc reagents like this are typically air- and moisture-sensitive, requiring anhydrous conditions for handling .
Properties
Molecular Formula |
C8H8BrFZn |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
bromozinc(1+);2-fluoro-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GAHZGJBEOKMWKV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)F.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-fluorophenylzinc bromide typically involves the reaction of 3,5-dimethyl-4-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dimethyl-4-fluorobromobenzene+Zn→3,5-Dimethyl-4-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes are often used to facilitate coupling reactions.
Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically conducted at room temperature to moderate temperatures to optimize yield and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction partners. In cross-coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
3,5-Dimethyl-4-fluorophenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biologically active molecules to study structure-activity relationships.
Medicine: The compound is used in the development of new drug candidates through the synthesis of novel chemical entities.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. The molecular targets and pathways involved are primarily determined by the nature of the electrophilic partner and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog: 4-Fluoro-3,5-Dimethylbenzyl Bromide
Key Differences:
- Structure:
Reactivity:
Applications:
Bromide-Based Pharmaceuticals: Sepantronium Bromide (YM-155)
Key contrasts include:
- Function : Sepantronium Bromide is a survivin inhibitor with anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells), whereas this compound is a synthetic reagent .
- Biological vs. Synthetic Utility: Sepantronium Bromide targets protein interactions in oncology, while organozinc reagents enable molecular construction without direct therapeutic use .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
